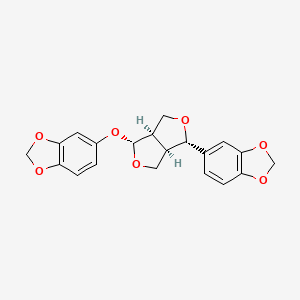
Sesamolin
Overview
Description
Sesamolin is a lignan isolated from sesame oil . It is a minor component of sesame oil and is closely related chemically to sesamin . It is also a furofuran lignan .
Synthesis Analysis
This compound can be purified from sesame seeds or oil extracts by various chromatography methods such as silica gel column, counter-current chromatography, preparative HPLC, and centrifugal partition chromatography . This compound, asarinin, and sesamin in sesame oil and serum samples can be analyzed by HPLC using reversed phase C18 columns .
Molecular Structure Analysis
This compound has the molecular formula C20H18O7 . Its chemical structure comprises two phenylpropanoids with their propyl side attached to a central carbon .
Chemical Reactions Analysis
This compound can be analyzed by high performance liquid chromatographic (HPLC) method with photodiode array and fluorescent detectors and a gas chromatography mass-spectrometry (GC/MS) method . The identities of the individual lignans obtained by HPLC were confirmed by GC/MS .
Physical And Chemical Properties Analysis
This compound is a solid compound with a molar mass of 370.35 g/mol . Its solubility is very less in water .
Scientific Research Applications
Anti-inflammatory and Antioxidant Effects
Sesamolin has been recognized for its significant anti-inflammatory and antioxidant effects. A study found that encapsulating this compound in phosphatidylcholine micelles enhanced its bioavailability and anti-inflammatory activity, showing downregulation of inflammatory markers and inhibition of lipoxygenase, suggesting potential for managing inflammatory conditions (Yashaswini, Singh, & Kurrey, 2017). Furthermore, sesamol, a degradation product of this compound, exhibited potent antioxidant properties, effectively scavenging free radicals and demonstrating antibacterial activities, making it a candidate for food preservation and health supplement applications (Kumar & Singh, 2015).
Cancer Research
Research on this compound's applications in cancer treatment has shown promising results. This compound induced apoptosis in human lymphoid leukemia Molt 4B cells, suggesting a potential mechanism through which this compound could inhibit cancer cell growth (Miyahara et al., 2001). Additionally, it has been found to enhance the cytolytic activity of natural killer cells against cancer cells, further emphasizing its potential in cancer therapy (Lee & Lee, 2018).
Metabolic and Cardiovascular Health
This compound has been implicated in the modulation of metabolic pathways and improvement of cardiovascular health. It has been shown to enhance the activity of enzymes involved in hepatic fatty acid oxidation, suggesting its beneficial effects on lipid metabolism and potential in preventing metabolic disorders (Lim et al., 2007). A modified derivative of sesamol, INV-403, significantly inhibited the progression of atherosclerosis in an animal model, highlighting the therapeutic potential of this compound derivatives in cardiovascular disease management (Ying et al., 2011).
Endocrine and Hormonal Effects
This compound and its metabolites have been evaluated for their estrogenic activities, with findings suggesting that they possess weak estrogenic/antiestrogenic activities, potentially impacting breast cancer cell proliferation and providing insights into their role in hormone-related diseases (Pianjing et al., 2011).
Mechanism of Action
Target of Action
Sesamolin, a naturally occurring lignan found in sesame seeds, has been identified to target several key proteins and enzymes in the body. It has been shown to possess neuroprotective activity against hypoxia-induced reactive oxygen species (ROS) and oxidative stress in neuron cells . In skin cancer, this compound targets the expression of melanogenic enzymes . Furthermore, it has been identified as an inhibitor of MYH14, a member of the myosin family .
Mode of Action
This compound interacts with its targets to bring about various changes in cellular processes. It reduces ROS and inhibits apoptosis in neuron cells, thereby exhibiting neuroprotective activity . In skin cancer, it affects the expression of melanogenic enzymes, exhibiting antimelanogenesis . As an MYH14 inhibitor, this compound disrupts the interplay between MYH14 and MYH9, repressing MYH9-regulated Wnt/β-catenin signaling .
Biochemical Pathways
This compound influences several biochemical pathways. It has been shown to inhibit the activation of the JAK2/STAT3 pathway in colon cancer cells . In endometrial cancer, it suppresses the MYH9/GSK3β/β-catenin signaling pathway . This compound also influences metabolomics pathways including caffeine metabolism, steroid hormone biosynthesis, and cysteine and methionine metabolism .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its physicochemical properties. Therefore, solubility enhancement is needed for further investigation and determination of its pharmacological activity profiles .
Result of Action
The action of this compound results in various molecular and cellular effects. It reduces ROS and inhibits apoptosis in neuron cells, providing neuroprotective effects . In skin cancer, it inhibits melanogenesis . It also exhibits anticancer activity based on antiproliferation and inhibition of migration in human colon cancer cells . Furthermore, this compound stimulates immune cells to enhance the cytolytic activity to kill Burkitt’s lymphoma cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Sesamolin interacts with various enzymes and proteins in biochemical reactions . It has been reported to have pharmacological properties, such as decreasing blood lipids, lowering cholesterol levels, providing anti-proliferative activity, and anti-inflammatory function .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes . It exhibits neuroprotective activity against hypoxia-induced reactive oxygen species (ROS) and oxidative stress in neuron cells by reducing the ROS and inhibiting apoptosis . In skin cancer, this compound exhibited antimelanogenesis by affecting the expression of the melanogenic enzymes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . It has anticancer activity based on antiproliferation and inhibition of migration demonstrated in human colon cancer cells . In addition, treatment with this compound could stimulate immune cells to enhance the cytolytic activity to kill Burkitt’s lymphoma cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . The core sesame germplasm in China has a broad variation from 2.49 to 18.01 mg/g with an average of 8.54 mg/g in total of sesamin and this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The toxicity and safety of this compound have not been reported .
Metabolic Pathways
This compound is involved in various metabolic pathways . There is less information on the experimental study in vivo .
Subcellular Localization
The limited aqueous solubility of this compound becomes the main problem, which affects its pharmacological activity in the in vitro experiment and clinical efficacy .
properties
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)27-12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMNWJVJUKMZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2OC3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871740 | |
| Record name | 5-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]tetrahydro-1H,3H-furo[3,4-c]furan-1-yl}-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sesamolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
526-07-8 | |
| Record name | Sesamolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 °C | |
| Record name | Sesamolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034119 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



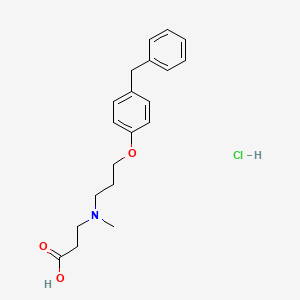

![[Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine](/img/structure/B1680878.png)
![(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid](/img/structure/B1680879.png)
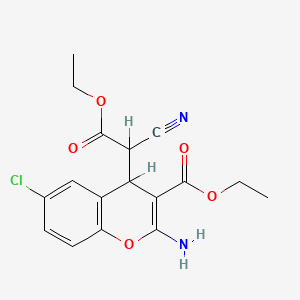
![(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1680883.png)

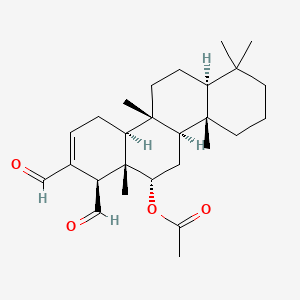
![(8-Methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl) acetate](/img/structure/B1680890.png)
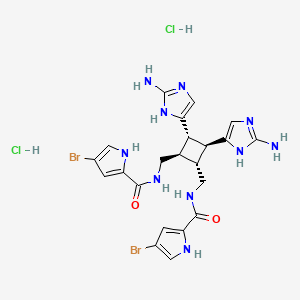

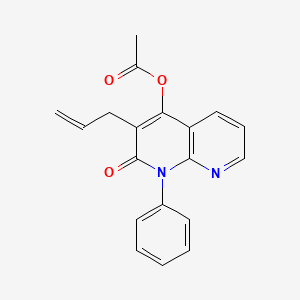
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)
